REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.S(Cl)([Cl:15])(=O)=O.O>C(O)(=O)C>[Cl:15][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:11])=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=1.[Cl:15][C:3]1[C:4]([OH:11])=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=[CH:7][C:2]=1[F:1]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C(C)=O)O
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
to stir for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with EtOAc for three times
|
Type
|
WASH
|
Details
|
The EtOAc was washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Aq NaHCO3, water, brine, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized The mix
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)C(C)=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 234 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1F)C(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.S(Cl)([Cl:15])(=O)=O.O>C(O)(=O)C>[Cl:15][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:11])=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=1.[Cl:15][C:3]1[C:4]([OH:11])=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=[CH:7][C:2]=1[F:1]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C(C)=O)O
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
to stir for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with EtOAc for three times
|
Type
|
WASH
|
Details
|
The EtOAc was washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Aq NaHCO3, water, brine, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized The mix
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)C(C)=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 234 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1F)C(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |